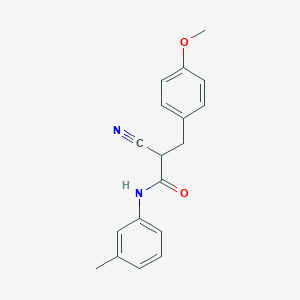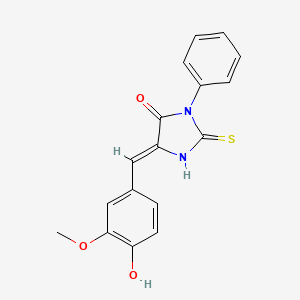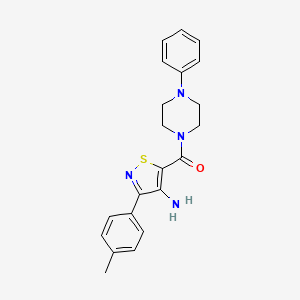![molecular formula C24H25ClN2O3S B2865582 6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline CAS No. 1112296-18-0](/img/structure/B2865582.png)
6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline, also known as CPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. CPQ is a quinoline-based molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Activities
A novel study on 4-aminoquinoline derivatives, which are structurally related to the chemical , highlighted their potential as anticancer agents. Through a hybrid pharmacophore approach, these compounds showed significant cytotoxicity against breast tumor cell lines, with one derivative, VR23, demonstrating high effectiveness across a range of cancers. This compound induced multiple centrosomes in cancer cells, leading to cell cycle arrest and apoptosis, showing potential for lower toxicity to normal cells when used in cancer treatment (Solomon, Pundir, & Lee, 2019).
Antimicrobial and Antimalarial Agents
Research into quinoline derivatives also extends into antimicrobial and antimalarial activities. New quinoline-based 1,2,3-triazoles have been synthesized and tested for their efficacy against various microorganisms and Plasmodium falciparum, the parasite responsible for malaria. These studies have identified compounds with significant antimicrobial and antimalarial properties, contributing to the development of new therapeutic agents in these areas (Parthasaradhi et al., 2015).
DNA Detection Probes
Another fascinating application area for quinoline derivatives is their potential use as DNA-specific fluorescent probes. A study on benzimidazo[1,2-a]quinolines, substituted with various nuclei including piperidine, revealed their ability to bind to ct-DNA with significantly enhanced fluorescence emission intensity. This suggests their utility in developing sensitive probes for DNA detection and diagnostics, highlighting the versatility of quinoline derivatives in bioanalytical applications (Perin et al., 2011).
Synthesis and Chemical Applications
In the realm of synthetic chemistry, quinoline derivatives have been utilized in the efficient synthesis of various compounds. For example, thiopyrano[2,3-b]quinolines have been synthesized via microwave irradiation, demonstrating antimicrobial activity against specific strains. Such studies underscore the importance of quinoline derivatives in developing new synthetic methodologies and potentially new antimicrobial agents (Nandeshwarappa et al., 2006).
properties
IUPAC Name |
[6-chloro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-2-6-17-7-10-19(11-8-17)31(29,30)23-20-15-18(25)9-12-22(20)26-16-21(23)24(28)27-13-4-3-5-14-27/h7-12,15-16H,2-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJAZEZZDWJFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)
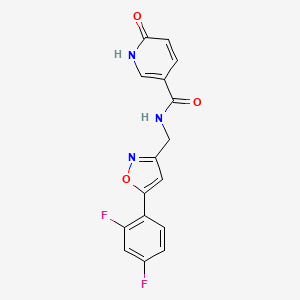
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)
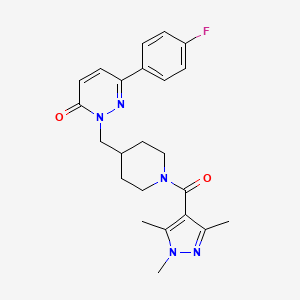
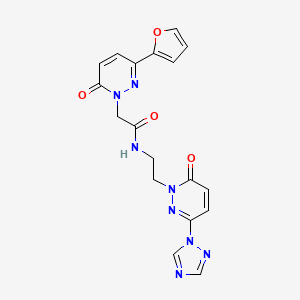
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)
![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)

